![molecular formula C19H26N4O4S B12278894 N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278894.png)
N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzenesulfonyl group
Vorbereitungsmethoden
The synthesis of N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the construction of the pyrimidine ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the benzenesulfonyl group using sulfonyl chlorides under basic conditions.
Pyrimidine Ring Construction: Formation of the pyrimidine ring through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which contain the pyrimidine ring and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C19H26N4O4S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H26N4O4S/c1-14-11-20-19(21-12-14)22(2)15-6-5-9-23(13-15)28(24,25)18-10-16(26-3)7-8-17(18)27-4/h7-8,10-12,15H,5-6,9,13H2,1-4H3 |
InChI-Schlüssel |
VKYPOLDSWZDERE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


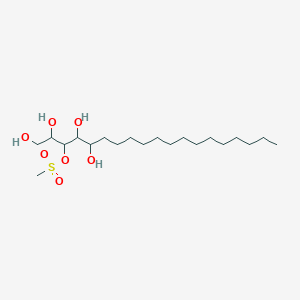


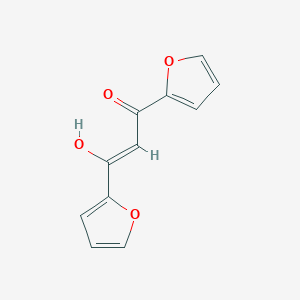
![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
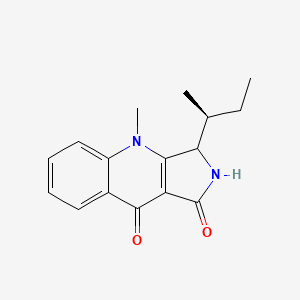

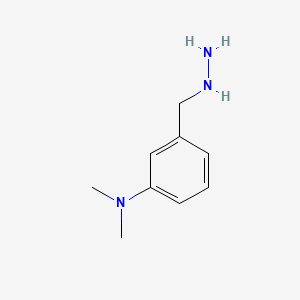
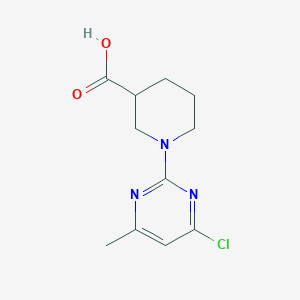
![6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12278868.png)
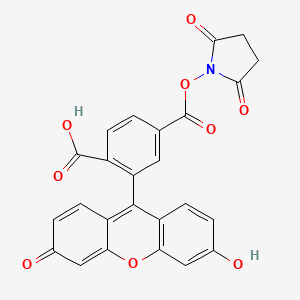
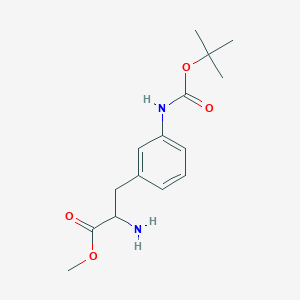

![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278888.png)
